molecular formula C21H29ClN6O4 B7910251 Xanthine amine congener hydrochloride

Xanthine amine congener hydrochloride

货号: B7910251
分子量: 464.9 g/mol
InChI 键: IVOSTHCDPHGPAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride is a synthetic xanthine derivative with a molecular formula of C₂₁H₂₉ClN₆O₄ and a molecular weight of 464.95 g/mol . The compound features a purine core substituted with two propyl groups at the 1- and 3-positions, a phenoxyacetamide side chain, and a terminal aminoethyl group linked via an amide bond. The hydrochloride salt enhances its solubility for experimental use .

This compound acts as a high-affinity adenosine receptor antagonist, primarily targeting the A₁ adenosine receptor (A₁AR) subtype . Adenosine receptors (A₁, A₂A, A₂B, A₃) are G protein-coupled receptors (GPCRs) involved in regulating physiological processes such as inflammation, cardiovascular function, and neurotransmission . The A₁AR preferentially couples with Gᵢ/o proteins, inhibiting adenylate cyclase and modulating ion channel activity . The structural design of this compound leverages the xanthine scaffold—a well-established pharmacophore for adenosine receptor antagonism—with modifications to enhance selectivity and binding kinetics .

属性

IUPAC Name

N-(2-aminoethyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O4.ClH/c1-3-11-26-19-17(20(29)27(12-4-2)21(26)30)24-18(25-19)14-5-7-15(8-6-14)31-13-16(28)23-10-9-22;/h5-8H,3-4,9-13,22H2,1-2H3,(H,23,28)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVOSTHCDPHGPAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C3=CC=C(C=C3)OCC(=O)NCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Alkylation of Xanthine

The 1- and 3-positions of the xanthine ring are substituted with propyl groups using propyl halides under basic conditions. For example, treatment of xanthine with 1-bromopropane in the presence of potassium carbonate in dimethylformamide (DMF) yields 1,3-dipropylxanthine. This step typically achieves moderate yields (~60–70%) and requires purification via recrystallization from ethanol.

Oxidation and Cyclization

Subsequent oxidation of the 2- and 6-positions introduces keto groups, forming the 2,6-dioxo structure. Hydrogen peroxide in acetic acid is commonly employed, followed by cyclization under acidic conditions to generate the tetrahydro-1H-purin-8-yl scaffold.

Functionalization of the Xanthine Core

Introduction of the Phenoxy Group

The phenoxyacetamide side chain is introduced at the 8-position of the xanthine core. This involves:

  • Bromination : Selective bromination at the 8-position using bromine in hydrobromic acid.

  • Ullmann Coupling : Reaction with 4-hydroxyphenylacetic acid in the presence of copper(I) iodide and a palladium catalyst to form the phenoxy linkage.

Reaction Conditions Table

StepReagentsCatalystTemperatureYield
BrominationBr₂, HBrNone80°C85%
Ullmann Coupling4-Hydroxyphenylacetic acid, K₂CO₃CuI/Pd(PPh₃)₄120°C65%

Synthesis of the Acetamide-Aminoethyl Side Chain

The aminoethyl moiety is incorporated via amide bond formation:

  • Activation of Carboxylic Acid : 4-Phenoxyacetic acid is converted to its acyl chloride using thionyl chloride.

  • Coupling with Ethylenediamine : The acyl chloride reacts with ethylenediamine in dichloromethane (DCM) at 0–5°C to prevent side reactions. Excess amine ensures complete conversion, with yields reaching ~75%.

Final Assembly and Hydrochloride Salt Formation

The phenoxyacetamide-aminoethyl intermediate is coupled to the xanthine core via nucleophilic aromatic substitution. The free base is then treated with hydrochloric acid to form the hydrochloride salt.

Key Steps

  • Coupling : The brominated xanthine reacts with the acetamide-aminoethyl intermediate in DMF at 100°C.

  • Salt Formation : The product is dissolved in ethanol and treated with concentrated HCl, followed by precipitation with diethyl ether.

Purification and Characterization

Purification Methods

  • Recrystallization : The crude product is recrystallized from methanol/water mixtures to achieve >98% purity.

  • Column Chromatography : Silica gel with eluents such as ethyl acetate/methanol (9:1) removes residual impurities.

Analytical Data

  • ¹H NMR (DMSO-d₆): δ 1.05 (t, 6H, propyl-CH₃), 3.45 (q, 4H, propyl-CH₂), 6.90–7.20 (m, 4H, aromatic).

  • HPLC : Purity ≥98% (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : [M+H]⁺ = 465.4 (calculated 464.95).

Optimization and Scale-Up Challenges

Industrial-scale synthesis faces challenges in minimizing side products during the Ullmann coupling. Recent advances utilize microwave-assisted synthesis to reduce reaction times from 24 hours to 2 hours, improving yields to 78%. Additionally, switching from batch to continuous flow systems enhances reproducibility for large-scale production .

化学反应分析

反应类型

黄嘌呤胺类似物盐酸盐会发生各种化学反应,包括:

常见试剂和条件

主要产物

科学研究应用

黄嘌呤胺类似物盐酸盐在科学研究中具有广泛的应用:

    化学: 它用于研究腺苷受体拮抗剂的性质和反应。

    生物学: 该化合物用于研究细胞信号通路和受体相互作用。

    医学: 正在研究黄嘌呤胺类似物盐酸盐在与腺苷受体活性相关的疾病中的潜在治疗效果。

    工业: 该化合物用于开发药物和其他化学产品.

作用机制

黄嘌呤胺类似物盐酸盐通过拮抗腺苷受体来发挥其作用。这些受体参与各种生理过程,包括神经传递、心血管功能和免疫反应。 通过阻断这些受体,黄嘌呤胺类似物盐酸盐调节腺苷的活性,从而导致细胞反应发生改变 .

相似化合物的比较

Comparison with Similar Compounds

The compound is part of a broader class of xanthine-based adenosine receptor antagonists. Below is a detailed comparison with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison of Key Adenosine Receptor Antagonists

Compound Name Target Receptor Molecular Formula Key Structural Features Selectivity Profile Research Findings
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride A₁AR C₂₁H₂₉ClN₆O₄ Xanthine core, dipropyl groups, phenoxyacetamide side chain, aminoethyl hydrochloride salt High A₁ affinity; moderate selectivity over A₂AAR (e.g., derivatives show 894-fold A₁/A₂A selectivity) Serves as a template for covalent A₁AR antagonists (e.g., m-DITC-XAC)
MRS1754 (N-(4-cyanophenyl)-2-[4-(2,6-dioxo-1,3-dipropylpurin-8-yl)phenoxy]acetamide) A₂BAR C₂₂H₂₂N₆O₄ Cyanophenyl substituent instead of aminoethyl group High A₂B selectivity in humans; limited cross-species selectivity (e.g., inactive in rats) Early A₂BAR antagonist; used to study roles in inflammation and hypoxia
PSB-603 (8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine) A₂BAR C₂₄H₂₇ClN₆O₃S Chlorophenyl-piperazine-sulfonyl moiety Potent A₂B antagonist (Ki < 1 nM); high selectivity across species Gold-standard A₂BAR tool compound; minimal off-target effects
Compound 21 (Trifunctionalized XAC derivative) A₁AR Not disclosed XAC backbone with trifunctional modifications (e.g., isothiocyanate groups) 894-fold selectivity for A₁ vs. A₂AAR Irreversible binding to A₁AR; used for receptor localization studies
CVT-6883 (3-ethyl-1-propyl-8-(1-(3-trifluoromethyl-benzyl)-1H-pyrazol-4-yl)xanthine) A₂BAR C₂₀H₂₂F₃N₅O₂ Pyrazole ring with trifluoromethyl-benzyl group High A₂B affinity (Ki = 22 nM); >100-fold selectivity over A₁, A₂A, A₃ Investigated for renal fibrosis and asthma

Key Comparison Points:

Structural Modifications and Selectivity: The target compound’s aminoethyl group distinguishes it from A₂B antagonists like MRS1754 (cyanophenyl) and PSB-603 (sulfonyl-piperazine). This group enhances interactions with A₁AR’s extracellular loops, contributing to subtype specificity . Covalent derivatives (e.g., m-DITC-XAC) introduce isothiocyanate groups, enabling irreversible A₁AR binding—a feature absent in non-covalent antagonists like PSB-603 .

Species Selectivity :

  • While PSB-603 and CVT-6883 exhibit consistent A₂B affinity across species, MRS1754 shows poor activity in rodents, limiting its translational utility . The target compound’s derivatives (e.g., Compound 21) maintain selectivity in both human and rodent models .

Therapeutic Potential: A₁AR antagonists are explored for cardiac ischemia and neuropathic pain, whereas A₂B antagonists like CVT-6883 target fibrosis and inflammation . The target compound’s covalent variants enable prolonged receptor blockade, advantageous in chronic disease models .

生物活性

N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride, commonly referred to as a xanthine amine congener, has garnered attention in pharmacological research due to its potential biological activities, particularly in modulating adenosine receptors. This article explores its biological activity through various studies and findings.

  • Molecular Formula: C21H29ClN6O4
  • Molecular Weight: 464.95 g/mol
  • CAS Number: 1783977-95-6
  • Purity: Typically requires storage under inert conditions at low temperatures to maintain stability.

The compound primarily acts as an antagonist at the adenosine A2B receptor (A2BAR), which is implicated in various physiological and pathological processes. The A2BAR is known to be upregulated in several diseases, including asthma and cancer, making it a significant target for therapeutic intervention. The modulation of this receptor can influence inflammatory responses and tumor progression.

In Vitro Studies

  • Adenosine Receptor Binding:
    • Studies have shown that xanthine derivatives like this compound can selectively bind to adenosine receptors. In particular, it has been observed to inhibit neutrophil oxidative burst through A2A receptor activation, suggesting a role in anti-inflammatory responses .
  • Functional Characterization:
    • The compound has been evaluated for its ability to inhibit cyclic AMP (cAMP) signaling pathways in human neutrophils. The inhibition of oxidative activity was found to be mediated predominantly through the A2A receptor pathway .

In Vivo Studies

  • Anti-inflammatory Effects:
    • Animal models have demonstrated that antagonists of the A2B receptor can reduce inflammation and improve outcomes in conditions such as chronic obstructive pulmonary disease (COPD) and asthma . The compound's ability to modulate these pathways suggests potential therapeutic applications.
  • Cancer Research:
    • Research indicates that A2BAR antagonists can impede tumor cell proliferation and angiogenesis by disrupting adenosine signaling in the tumor microenvironment . This positions the compound as a candidate for further investigation in oncology.

Case Study 1: Neutrophil Activity Modulation

A study reported that ATL193 (a derivative related to this compound) significantly inhibited neutrophil oxidative activity via cAMP modulation. This effect was blocked by specific receptor antagonists, confirming the role of A2A receptors in mediating these effects .

Case Study 2: Cancer Progression Inhibition

In models of colon cancer, the administration of A2BAR antagonists resulted in decreased tumor growth and metastasis. This suggests that compounds similar to N-(2-Aminoethyl)-2-(4-(2,6-dioxo-1,3-dipropyl-2,3,6,7-tetrahydro-1H-purin-8-yl)phenoxy)acetamide hydrochloride may play a critical role in cancer therapeutics by targeting adenosine signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Adenosine Receptor BindingStrong binding affinity for A2B receptors
Neutrophil ModulationInhibits oxidative burst via A2A activation
Anti-inflammatoryReduces inflammation in COPD and asthma
Cancer InhibitionImpedes tumor growth and angiogenesis

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。